(trans-3-Tert-butylcyclobutyl)methanol

Description

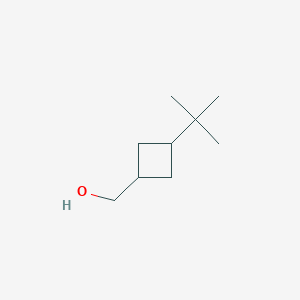

(trans-3-Tert-butylcyclobutyl)methanol is a cyclobutane-derived alcohol characterized by a hydroxymethyl (-CH₂OH) group and a bulky tert-butyl substituent (-C(CH₃)₃) positioned trans to each other on the cyclobutane ring. Its molecular formula is C₉H₁₈O, with a molecular weight of 201.27 g/mol (CAS: 167081-37-0) . The tert-butyl group enhances steric hindrance, influencing reactivity and stability, while the hydroxymethyl group provides a handle for further functionalization.

Properties

IUPAC Name |

(3-tert-butylcyclobutyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-9(2,3)8-4-7(5-8)6-10/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBQKWKENHPEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-3-Tert-butylcyclobutyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylcyclobutane with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(trans-3-Tert-butylcyclobutyl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

(trans-3-Tert-butylcyclobutyl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (trans-3-Tert-butylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the nature of the reactants and conditions. Its unique structure allows it to participate in cycloaddition reactions, forming stable intermediates and products. The presence of the tert-butyl group enhances its stability and reactivity, making it a valuable compound in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Cyclobutylmethanol Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs of (trans-3-Tert-butylcyclobutyl)methanol, highlighting differences in substituents and properties:

Key Comparative Insights

Steric and Electronic Effects

- tert-Butyl vs. Difluoro Substituents: The tert-butyl group in this compound imposes significant steric hindrance, reducing nucleophilic attack at the cyclobutane ring compared to the smaller, electron-withdrawing difluoro group in (3,3-Difluorocyclobutyl)methanol. This makes the latter more reactive in polar environments .

- Protective Group Strategies: The TBS-protected analog (trans-3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)methanol offers stability under acidic conditions, whereas the Boc-protected derivative (tert-butyl carbamate) is tailored for amine-involving reactions .

Thermodynamic Stability

Cyclobutane rings are inherently strained, but the tert-butyl group in this compound may marginally alleviate ring strain through steric bulk, as suggested by computational studies on similar systems.

Biological Activity

(trans-3-Tert-butylcyclobutyl)methanol is a cyclobutanol derivative characterized by a unique structural arrangement, featuring a cyclobutane ring with a tert-butyl group and a hydroxymethyl group. This compound, with the molecular formula CHO, has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound is typically a colorless to light yellow liquid, exhibiting moderate solubility in organic solvents and limited solubility in water. The presence of both the tert-butyl and hydroxymethyl groups contributes to its chemical reactivity, which is crucial for synthesizing derivatives that may enhance biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit various biological activities, including antimicrobial and anticancer properties. The structural characteristics of cyclobutanols allow them to mimic natural products, potentially leading to significant therapeutic effects.

Table 1: Comparison of Biological Activities

Case Study: Antimicrobial Activity

In related research, extracts from plants containing similar structures have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For instance, the methanol extract of Limoniastrum monopetalum showed high antibacterial efficacy, suggesting that structurally related compounds might also exhibit similar properties .

Case Study: Antiproliferative Effects

Studies on flavonoids like maesopsin-6-O-glucoside indicated promising antiproliferative effects against cancer cell lines such as Hela and A549. The mechanisms involved include interaction with specific proteins that regulate cell growth and division . This highlights the potential for this compound to serve as a lead compound in cancer therapy.

Research Findings

- Synthesis and Derivatives : Various synthetic routes have been explored to produce derivatives of this compound, which may enhance its biological activity. Ongoing research aims to optimize these pathways for better yields and bioactivity.

- Fragment-Based Drug Discovery : The compound's structure aligns well with principles of fragment-based drug discovery (FBDD), where small molecular fragments are used to probe biological targets effectively. Its relatively simple structure may facilitate binding interactions with protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.